molecular formula C33H44N8O10S2 B14339224 Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine CAS No. 106897-47-6

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine

Cat. No.: B14339224
CAS No.: 106897-47-6
M. Wt: 776.9 g/mol
InChI Key: QPZFVIRSZDXRIW-OOPVGHQCSA-N
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Description

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is a peptide composed of six amino acids: cysteine, tyrosine, phenylalanine, glutamic acid, asparagine, and another cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (cysteine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for phenylalanine, glutamic acid, asparagine, and the final cysteine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method is advantageous for producing large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid side chains can participate in substitution reactions, such as the phosphorylation of tyrosine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Kinases and ATP are used for phosphorylation reactions.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Phosphorylated peptides.

Scientific Research Applications

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine involves its interaction with specific molecular targets. The peptide can bind to proteins through its amino acid side chains, influencing protein structure and function. For example, the cysteine residues can form disulfide bonds with target proteins, while the tyrosine residue can be phosphorylated, altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide involved in cellular redox regulation.

    Oxytocin (Cysteinyl-tyrosyl-isoleucyl-glutaminyl-asparaginyl-cysteine-prolyl-leucine-glycine): A nonapeptide hormone involved in social bonding and reproduction.

Uniqueness

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is unique due to its specific sequence and the presence of both cysteine and tyrosine residues, which allow for diverse chemical modifications and interactions. This makes it a valuable tool for studying protein interactions and developing therapeutic agents.

Properties

CAS No.

106897-47-6

Molecular Formula

C33H44N8O10S2

Molecular Weight

776.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C33H44N8O10S2/c34-20(15-52)28(45)38-22(13-18-6-8-19(42)9-7-18)31(48)39-23(12-17-4-2-1-3-5-17)30(47)37-21(10-11-26(35)43)29(46)40-24(14-27(36)44)32(49)41-25(16-53)33(50)51/h1-9,20-25,42,52-53H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

QPZFVIRSZDXRIW-OOPVGHQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N

Origin of Product

United States

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